B1574993 Protein SSX4 (61-80)

Protein SSX4 (61-80)

Cat. No.: B1574993
Attention: For research use only. Not for human or veterinary use.
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Description

The Protein SSX4 (61-80) is a synthetic peptide fragment corresponding to a specific region of the human SSX4 protein. SSX4 is a member of the SSX family of cancer/testis antigens (CTAs) . These proteins are characterized by their restricted expression pattern, typically found only in the testis in normal adults but re-expressed in a variety of malignant tumors, including synovial sarcoma, melanoma, and multiple myeloma . This makes them, and their peptide fragments, highly valuable targets for cancer immunotherapy research and investigating oncogenesis . As a short peptide, Protein SSX4 (61-80) is primarily utilized in immunological and biomedical research. Its core applications include serving as a target antigen in T-cell activation and immune response assays, helping to identify and quantify SSX4-specific cytotoxic T-lymphocytes (CTLs) from patient samples. Researchers also employ this peptide to map B-cell epitopes for antibody development and production, and to study the fundamental structure and function of the SSX4 protein and its role in cancer biology . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

sequence

LGFKVTLPPFMRSKRAADFH

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Protein SSX4 (61-80)

Origin of Product

United States

Molecular Architecture and Contextual Integration of Protein Ssx4 61 80

Primary Sequence Analysis of Protein SSX4 (61-80)

The peptide fragment SSX4 (61-80) is a specific 20-amino acid sequence derived from the full-length SSX4 protein. aai.org

The SSX4 (61-80) peptide is located within the amino acid sequence of the full-length SSX4 protein, starting at position 61 and ending at position 80. antibodies-online.comaai.org The full-length canonical sequence of SSX4 protein (isoform 1) is 188 amino acids long. uniprot.org

Amino Acid Composition and Length

Relationship to Full-Length SSX4 Protein Domains

The function and structural properties of the SSX4 (61-80) peptide are best understood in the context of the full-length SSX4 protein and its known functional domains.

The full-length SSX4 protein is characterized by the presence of two highly conserved domains: the KRAB (Krüppel-associated box) domain and the SSXRD (SSX repression domain). genecards.orgontosight.airesearchgate.net The KRAB domain is generally involved in mediating protein-protein interactions and is essential for some of the regulatory functions of SSX proteins. researchgate.net The SSXRD is important for targeting SSX proteins to specific chromatin regions. researchgate.net The SSX4 gene is located on the X chromosome at position Xp11.23. wikipedia.orgsinobiological.com

While specific structural studies on the isolated SSX4 (61-80) peptide are not detailed, predictions can be made based on its amino acid composition and its location within the full-length protein. The region spanning amino acids 20-83 of SSX4 is identified as being KRAB-related. uniprot.org Therefore, the SSX4 (61-80) fragment lies within this KRAB-related domain. uniprot.org The function of this region is likely tied to the transcriptional repressor activity of the SSX4 protein. wikipedia.orgsinobiological.com Computational tools for protein secondary structure prediction can provide insights into the likely conformation of this peptide, such as whether it is predicted to form an α-helix, β-strand, or a random coil, which in turn influences its potential interaction with other molecules. mdpi.comnih.gov UniProt analysis indicates a disordered region from amino acids 116-167 in the full-length SSX4 protein, but the 61-80 region is not predicted to be disordered. uniprot.org

Biological Roles and Functional Mechanisms

The SSX protein family members, including SSX4, are thought to function as transcriptional repressors. wikipedia.orggenecards.orggenecards.org Their expression in tumor tissues has been linked to more advanced disease stages. nih.gov However, their most significant role in a therapeutic context is their ability to provoke spontaneous humoral and cellular immune responses in cancer patients. nih.govwikipedia.orggenecards.org

Immunological Activity and Epitope Definition

The SSX4 (61-80) peptide is recognized as an immunogenic epitope, a specific fragment of an antigen that is recognized by the immune system.

Research has firmly characterized the SSX4 (61-80) peptide as a CD4+ T-cell epitope. aai.org Studies involving melanoma patients with tumors expressing the SSX4 antigen have demonstrated that their peripheral blood contains CD4+ T-cells that specifically recognize this peptide sequence. aai.orgnih.gov In vitro stimulation of these T-cells with a pool of peptides spanning the SSX4 protein led to the identification of reactivity towards the 61-80 sequence, among others. aai.org For instance, in one study, CD4+ T-cell clones from a melanoma patient (LAU 331) recognized two overlapping peptides, SSX4 (51-70) and SSX4 (61-80). aai.org Similarly, another patient's T-cells (LAU 14) also showed reactivity to the SSX4 (61-80) peptide. aai.org This demonstrates that the SSX4 (61-80) region contains a sequence capable of stimulating a helper T-cell response, which is crucial for orchestrating a broader anti-tumor immune attack. nih.govbiorxiv.org

Mechanisms of Antigen Processing and Presentation

For an epitope like SSX4 (61-80) to be recognized by CD4+ T-cells, it must be processed and presented by specialized cells. immunology.org

Antigens can be processed through two main pathways: the endogenous pathway for intracellular proteins and the exogenous pathway for extracellular proteins. immunology.orgmicrobenotes.com Since SSX4 is a nuclear protein, it is primarily considered an endogenous antigen. wikipedia.org However, for presentation to CD4+ T-cells via MHC class II molecules, proteins or their fragments must enter the exogenous pathway. nih.govallergolyon.fr This can occur when tumor cells die and their components are taken up by antigen-presenting cells (APCs). frontiersin.org Studies have shown that monocyte-derived dendritic cells (DCs), a type of professional APC, can process and present recombinant SSX4 protein to specific CD4+ T-cells, including those that recognize the 61-80 epitope. researchgate.net This indicates that SSX4 protein released from tumor cells can be taken up by APCs and processed through the exogenous pathway. researchgate.net This pathway involves the internalization of the antigen into endocytic compartments where it is broken down into peptides. microbenotes.comnih.gov

Professional antigen-presenting cells, such as dendritic cells, macrophages, and B cells, are critical for displaying peptides like SSX4 (61-80) to CD4+ T-cells. frontiersin.orgnih.gov These cells are equipped with MHC class II molecules on their surface. nih.gov Following the uptake and degradation of the SSX4 protein, the resulting peptides, including the 61-80 fragment, are loaded onto MHC class II molecules within endosomal or lysosomal compartments. microbenotes.comallergolyon.fr The stable peptide-MHC class II complex is then transported to the surface of the APC for presentation to CD4+ T-cells. immunology.org The ability of monocyte-derived DCs to effectively present the SSX4 (61-80) peptide highlights their crucial role in initiating the adaptive immune response against SSX4-expressing tumors. researchgate.net

Endogenous and Exogenous Pathways of Antigen Presentation

Major Histocompatibility Complex (MHC) Class II Restriction

The recognition of the SSX4 (61-80) peptide by CD4+ T-cells is restricted by MHC class II molecules. aai.org This means that a T-cell will only recognize the peptide when it is presented by a specific MHC class II molecule.

The human MHC is also known as the Human Leukocyte Antigen (HLA) complex. Research has identified specific HLA class II alleles that are responsible for presenting the SSX4 (61-80) peptide. In studies with melanoma patients, the recognition of the SSX4 (61-80) peptide by CD4+ T-cell clones was found to be restricted by the HLA-DRB11101 allele. aai.org This was determined by using a panel of HLA-typed APCs, where only those expressing the DRB11101 allele could effectively present the peptide to the T-cell clones. aai.org The identification of specific HLA-DR alleles that present this epitope is significant for the development of targeted immunotherapies, as the efficacy of a peptide-based vaccine would depend on the patient's HLA type. stanfordbloodcenter.org

Table 1: Summary of Research Findings on SSX4 (61-80)

Feature Finding Source(s)
Antigen Classification Cancer-Testis Antigen spandidos-publications.comnih.gov
Protein Function Transcriptional Repressor wikipedia.orggenecards.orggenecards.org
Immunological Activity CD4+ T-cell Epitope aai.orgnih.gov
Antigen Processing Exogenous Pathway by APCs microbenotes.comresearchgate.net
Presenting Molecule MHC Class II aai.orgnih.gov

| HLA Restriction | HLA-DRB1*1101 | aai.org |

Table 2: Compound Names Mentioned

Compound Name
Protein SSX4
Protein SSX4 (61-80)
Protein SSX4 (51-70)
HLA-DR

T-cell Receptor (TCR) Recognition and Activation

The peptide SSX4 (61-80) has been identified as an antigenic sequence capable of being recognized by the immune system. Specifically, it is recognized by CD4+ T cells, a critical component of the adaptive immune response. aai.orgaacrjournals.org Research has shown that monocyte-derived dendritic cells can process the full-length recombinant SSX-4 protein and present the DR11-restricted 61-80 antigenic sequence to specific CD4+ T cells. researchgate.net This recognition is a crucial first step in initiating a targeted immune response.

Upon recognition of the SSX4 (61-80) peptide, T-cells are activated and release signaling molecules known as cytokines. A key cytokine produced in this response is Interferon-gamma (IFN-γ). aai.orgaacrjournals.orgresearchgate.net IFN-γ is a pleiotropic cytokine with essential roles in modulating the immune system, including the activation of macrophages and the enhancement of antigen presentation. plos.orgnih.govqkine.com Studies have demonstrated that CD4+ T cells from melanoma and ovarian cancer patients, when stimulated with a pool of SSX-4 peptides, secrete IFN-γ. aai.orgaacrjournals.org While the primary reactivity is often directed against the overlapping peptide SSX-4 (51-70), a notable response is also detected against the SSX-4 (61-80) peptide. aai.orgaacrjournals.org

Table 1: IFN-γ Secretion by CD4+ T-cells in Response to SSX-4 Peptides

Patient CohortStimulating PeptideResponding CellsKey FindingReference
Melanoma PatientsSSX-4 Peptide PoolCD4+ T-cellsIsolation of SSX-4-specific CD4+ T cells secreting IFN-γ. aai.org
Melanoma Patient (LAU 331)SSX-4 (61-80)CD4+ T-cellsReactivity detected towards peptide 61-80. aai.org
Ovarian Cancer PatientSSX-4 (61-80)CD4+ T-cellsLower, but detectable, reactivity against peptide 61-80. aacrjournals.org

The interaction between the SSX4 (61-80) peptide and T-cell receptors is highly specific, leading to the proliferation of T-cells that recognize this particular epitope. This process, known as clonal expansion, results in a larger population of T-cells capable of targeting cells that present this antigen. aai.orguniversiteitleiden.nl Researchers have successfully isolated and cloned SSX-4-specific CD4+ T-cell populations from cancer patients. aai.orgaacrjournals.org Notably, T-cell clones that are specific for the SSX-4 (51-70) peptide have also demonstrated the ability to recognize the overlapping SSX-4 (61-80) peptide, indicating a degree of cross-reactivity within this specific region of the protein. aai.org This specificity ensures that the immune response is precisely directed against the target.

Cytokine Production Profiles (e.g., IFN-γ)

Involvement in Transcriptional and Epigenetic Regulation (Context of full SSX4 protein)

Beyond its role as an antigen, the full-length SSX4 protein is involved in the fundamental cellular processes of transcriptional and epigenetic regulation. These proteins are primarily expressed in germ line cells and various malignancies, where they can influence gene expression patterns. nih.govgenecards.org

The SSX4 protein is thought to function as a modulator of transcription, specifically acting as a transcriptional co-repressor. nih.govgenecards.orgwikipedia.org A co-repressor is a molecule that binds to transcription factors to repress gene expression without binding to DNA itself. wikipedia.org The SSX protein family, including SSX4, contains a Krüppel-associated box (KRAB) domain near the N-terminus. genecards.orgresearchgate.netresearchgate.net The KRAB domain is a well-known transcriptional repression domain found in a large number of mammalian proteins. researchgate.netnih.gov This domain is essential for mediating protein-protein interactions that lead to the silencing of gene expression. researchgate.net

A significant mechanism through which SSX4 exerts its repressive function is by interacting with chromatin remodeling complexes, particularly the Polycomb group (PcG) complexes. nih.govscispace.com PcG proteins are key epigenetic regulators that assemble into repressive complexes, such as Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2), to modify chromatin and silence gene expression. nih.govresearchgate.netsdbonline.org In several types of malignant cells, SSX proteins have been observed to co-localize with components of both PRC1 and PRC2. nih.gov The SSX Repression Domain (SSXRD), a conserved domain in all SSX proteins, is crucial for targeting these proteins to PcG-associated chromatin. researchgate.netnih.gov

Table 2: Interaction of SSX Proteins with Polycomb Group (PcG) Complexes

SSX DomainInteracting Complex/ProteinFunctionReference
SSXRDPcG-associated chromatinTargeting of SSX proteins. researchgate.netnih.gov
Full-length SSXPRC1 components (e.g., BMI, RING1A/B)Co-localization, potential repression. nih.gov
Full-length SSXPRC2 component (EZH2)Co-localization. nih.gov

Through its function as a transcriptional co-repressor and its interaction with PcG complexes, SSX4 plays a role in modulating gene expression. nih.govgenecards.orgnih.gov The fusion oncoprotein SS18-SSX, which can involve SSX4, is known to alter gene transcription and contribute to oncogenesis by dysregulating the balance between activating and repressing chromatin complexes. researchgate.netcancer-genetics.org The native SSX4 protein has also been implicated in the progression of tumors like melanoma by influencing the expression of genes related to cell survival and proliferation. nih.gov The targeted knockdown of SSX4 has been shown to decrease the clonogenic survival of melanoma cells, highlighting its role in maintaining a malignant phenotype. nih.gov

Interaction with Chromatin Remodeling Complexes (e.g., Polycomb Group (PcG) complexes)

Cellular Localization and Subcellular Dynamics (Context of full SSX4 protein)

The subcellular location of a protein is intrinsically linked to its function. For transcriptional regulators like SSX4, localization within the nucleus is a prerequisite for their activity. wikipedia.orgplos.org

Nuclear Localization and Speckled Distribution

The full-length SSX4 protein, consistent with other members of the SSX family, is localized within the cell nucleus. wikipedia.orgplos.orgru.nl Gene ontology analyses confirm its association with the nucleus and its role in the negative regulation of transcription. wikipedia.org Studies observing the localization of SSX proteins, including SSX1 and SSX2 which are highly homologous to SSX4, reveal a characteristic distribution pattern. While sometimes showing a diffuse pattern throughout the nucleoplasm, SSX proteins are also frequently observed in a distinct speckled pattern. plos.orgresearchgate.net

This speckled distribution is particularly notable in the context of the SS18-SSX fusion proteins characteristic of synovial sarcoma. plos.org The fusion protein exhibits a clear nuclear speckled pattern, which is distinct from the localization of the wild-type SS18 protein alone. plos.org The C-terminal region of the SSX protein is the dominant factor determining this specific speckled localization. plos.org

Table 2: Subcellular Localization of SSX Family Proteins

ProteinPrimary LocalizationDistribution PatternReference(s)
SSX1NucleusDiffuse and speckled plos.org
SSX2NucleusDiffuse (some speckles) plos.org
SSX4NucleusInferred speckled/diffuse wikipedia.orgru.nl
SS18 (wild-type)NucleusSpeckled plos.org
SS18-SSX Fusion ProteinNucleusDense, speckled plos.org

Implications for Functional Mechanisms

The nuclear and specifically speckled localization of the SSX4 protein has significant implications for its function as a transcriptional co-repressor. Nuclear speckles are sub-nuclear domains enriched in pre-mRNA splicing factors and are considered to be dynamic structures involved in transcription and pre-mRNA processing. The concentration of SSX4 within these or similar nuclear bodies suggests it may carry out its functions in specific nuclear microenvironments.

By localizing to these sites, SSX4 can be brought into close proximity with other proteins involved in gene regulation, including transcription factors, chromatin remodelers, and other co-repressors. abcam.com This co-localization facilitates the formation of the multi-protein complexes necessary for SSX4 to exert its repressive effects on target gene transcription. abcam.com The distinct speckled pattern of the oncogenic SS18-SSX fusion protein, which is driven by the SSX moiety, is strongly implicated in its tumorigenic activity. plos.orgnih.gov This suggests that the specific sub-nuclear positioning mediated by the SSX domain is critical for its ability to aberrantly regulate genes involved in cell proliferation and differentiation, ultimately driving the pathogenesis of diseases like synovial sarcoma. plos.org

Research Methodologies and Experimental Approaches for Protein Ssx4 61 80

Peptide Synthesis and Purification

The chemical synthesis of peptides like SSX4 (61-80) is a well-established process, primarily achieved through Solid-Phase Peptide Synthesis (SPPS), although Liquid-Phase Peptide Synthesis (LPPS) also presents a viable, albeit less common, alternative for certain applications.

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for creating peptides for research and pharmaceutical applications due to its efficiency, high purity outcomes, and amenability to automation. nih.govpowdersystems.comnih.gov The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. nih.govrsc.org

The process begins by anchoring the C-terminal amino acid of the desired peptide sequence to the resin. powdersystems.com The synthesis then proceeds in cycles, with each cycle consisting of two main steps: the removal of the temporary Nα-protecting group from the last added amino acid (deprotection) and the coupling of the next protected amino acid in the sequence. nih.gov Excess reagents and by-products from each step are easily removed by washing the resin, which simplifies the purification process. nih.gov This cyclical process is repeated until the entire amino acid sequence of SSX4 (61-80) is assembled.

The most common chemistry used in SPPS is the Fmoc/tBu strategy. nih.gov The temporary Nα-protecting group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while acid-labile groups like tert-butyl (tBu) protect the reactive side chains of the amino acids. powdersystems.comnih.gov Once the synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid cocktail, such as trifluoroacetic acid (TFA). powdersystems.combachem.com

Table 1: Key Stages of Solid-Phase Peptide Synthesis (SPPS) for SSX4 (61-80)

StageDescriptionCommon Reagents
Resin Loading The C-terminal amino acid is covalently attached to the solid support (resin).Pre-loaded resin or specific coupling agents.
Deprotection The Nα-Fmoc protecting group is removed from the anchored amino acid.A base, typically piperidine (B6355638) in dimethylformamide (DMF).
Coupling The next Nα-Fmoc protected amino acid is activated and coupled to the free amino group on the resin.Coupling agents (e.g., HBTU, DIC), activated amino acids.
Washing The resin is washed to remove excess reagents and by-products.Solvents like DMF and dichloromethane (B109758) (DCM).
Cleavage & Deprotection The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.Strong acids, commonly Trifluoroacetic acid (TFA) with scavengers.

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is the classical method for peptide production. In LPPS, the amino acids are coupled in a solution, and the intermediate products are purified after each step. nih.gov This method can be advantageous for large-scale synthesis of shorter peptides and allows for purification of intermediates, which can lead to a very pure final product. nih.gov

However, LPPS is generally more labor-intensive and time-consuming than SPPS, especially for longer peptides like SSX4 (61-80), due to the need for purification after each coupling step. The process involves protecting the reactive groups of the amino acids that are not involved in the peptide bond formation and then coupling the free carboxyl group of one amino acid with the free amino group of another. nih.gov

Following synthesis, the crude peptide product contains the target peptide along with various impurities such as truncated or deletion sequences. bachem.com Therefore, a robust purification step is essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides. bachem.comnih.govresearchgate.net

RP-HPLC separates molecules based on their hydrophobicity. bachem.com The crude peptide mixture is dissolved in a polar solvent and loaded onto a chromatography column packed with a non-polar stationary phase, most commonly silica (B1680970) modified with C18 alkyl chains. bachem.comresearchgate.net The separation is achieved by eluting the peptides with a gradient of increasing organic solvent (like acetonitrile) in a polar mobile phase (typically water with an ion-pairing agent like TFA). bachem.comresearchgate.net More hydrophobic peptides interact more strongly with the C18 stationary phase and thus elute later, at higher concentrations of the organic solvent. bachem.com Fractions are collected and analyzed for purity, and those containing the pure SSX4 (61-80) peptide are pooled.

To ensure the synthesized peptide has the correct identity and a high degree of purity, rigorous quality control and analytical characterization are performed.

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of the synthetic peptide, thereby verifying its identity. springernature.comthermofisher.comresearchgate.net Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a common method for this purpose. researchgate.netshimadzu.com The analysis can also provide information about the purity of the sample by detecting the presence of ions corresponding to the masses of expected impurities. shimadzu.com Electrospray Ionization (ESI) MS, often coupled with liquid chromatography (LC-MS), is another technique used to confirm the mass and assess the purity of the peptide. springernature.comresearchgate.net

Analytical RP-HPLC is used to determine the purity of the final peptide product. thermofisher.com A small amount of the purified peptide is injected into an analytical HPLC system, and the resulting chromatogram shows a major peak corresponding to the target peptide and minor peaks for any remaining impurities. thermofisher.com The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. thermofisher.com For research applications, a purity of >95% is often required. researchgate.net

Quality Control and Analytical Characterization

Mass Spectrometry (MS) for Identity and Purity

Immunological Characterization Techniques

The immunological investigation of Protein SSX4 (61-80) has centered on its interaction with the cellular immune system, particularly CD4+ T helper cells. These cells play a pivotal role in orchestrating anti-tumor immunity.

T-cell Stimulation Assays

A primary method to assess the immunogenicity of SSX4 peptides involves in vitro T-cell stimulation assays. In these experiments, CD4+ T cells are isolated from the peripheral blood mononuclear cells (PBMCs) of melanoma patients whose tumors express the SSX4 antigen. aai.org These T cells are then co-cultured with autologous antigen-presenting cells (APCs) and a pool of overlapping peptides that cover the entire SSX4 protein sequence. aai.org The peptide pool, including the SSX4 (61-80) fragment, is used to stimulate any pre-existing SSX4-specific T cells within the patient's blood. aai.orgmiltenyibiotec.com The presence of a specific T-cell response is then measured by subsequent assays. aai.org In some studies, reactivity to individual peptides, such as SSX4 (61-80), was assessed after initial stimulation with the entire peptide pool. aai.org

Intracellular Cytokine Staining (e.g., IFN-γ)

To identify and quantify the activated T cells from stimulation assays, researchers utilize intracellular cytokine staining (ICS). kcasbio.com This flow cytometry-based technique measures the production of cytokines, such as interferon-gamma (IFN-γ), within individual T cells. kcasbio.comcytekbio.commdpi.com IFN-γ is a key cytokine that indicates a Th1-type anti-tumor immune response. thermofisher.com

Following stimulation with SSX4 peptides, a protein transport inhibitor like Brefeldin A is added to the cell culture. aai.org This causes IFN-γ to accumulate inside the T cells. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the CD4 surface marker and for intracellular IFN-γ. aai.org Flow cytometry analysis then allows for the precise quantification of CD4+ T cells that are producing IFN-γ in response to the SSX4 peptide stimulation. aai.orgkcasbio.com This method has been successfully used to detect SSX4-specific CD4+ T-cell responses in melanoma and ovarian cancer patients. aai.orgaacrjournals.org

T-cell Cloning and Functional Assessment

To further characterize the SSX4-specific T-cell response, individual T-cell clones are isolated and expanded. IFN-γ-secreting CD4+ T cells identified through ICS are isolated using methods like cytokine secretion-guided magnetic sorting and then grown into clonal populations through limiting dilution culture. aai.org These clones, each originating from a single T cell, provide a homogenous population for detailed functional analysis. nih.gov

The functional assessment of these T-cell clones involves testing their ability to recognize and respond to specific SSX4 peptides. aai.org This is often done by measuring IFN-γ secretion via ELISA when the T-cell clones are incubated with APCs pulsed with graded concentrations of the peptide of interest, such as SSX4 (61-80). aai.org This allows for the determination of the specific epitope recognized by the T-cell clone and the sensitivity of this recognition. aai.org Studies have successfully isolated and characterized SSX4-specific CD4+ T-cell clones recognizing the 61-80 region. aai.org

Antigen Presentation Assays using Professional APCs

To confirm that the SSX4 (61-80) peptide can be naturally processed and presented to T cells, antigen presentation assays are conducted using professional antigen-presenting cells (APCs) like dendritic cells (DCs). researchgate.netslideshare.netnih.gov Monocyte-derived DCs are generated in vitro and loaded with whole recombinant SSX4 protein. aai.orgresearchgate.net These DCs then process the protein, breaking it down into smaller peptides, and present these fragments on their MHC class II molecules. nih.govfrontiersin.org

The SSX4-specific CD4+ T-cell clones are then co-cultured with these protein-loaded DCs. researchgate.net T-cell activation, measured by IFN-γ production, indicates that the DC was able to process the full-length protein and present the specific epitope recognized by the T-cell clone. aai.orgresearchgate.net Such experiments have demonstrated that DCs can effectively process and present the SSX4 (61-80) epitope to specific CD4+ T cells. researchgate.net

PatientActive Peptides IdentifiedOverlapping Peptides
LAU 1461-80, 101-120No
LAU 33151-70, 61-80, 31-50Yes (51-70 and 61-80)
LAU 97151-170, 161-180, 41-60Yes (151-170 and 161-180)

Table 1: Reactivity of in vitro stimulated CD4+ T cells from three melanoma patients to individual SSX-4 peptides. Data indicates the recognition of multiple sequences, with some patients showing reactivity to overlapping peptides. aai.org

MHC Class II Binding and Stability Assays

The interaction between the SSX4 (61-80) peptide and MHC class II molecules is a critical determinant of its immunogenicity. nih.govbioxcell.com While direct binding and stability assays for the SSX4 (61-80) peptide are not extensively detailed in the provided context, the general approach involves assessing the ability of the peptide to bind to various HLA class II alleles. plos.org These assays can be performed using purified MHC class II molecules and labeled peptides in competitive binding assays. The stability of the peptide-MHC complex, which is a key factor for T-cell activation, can be measured by assessing the half-life of the complex. nih.govcas.cz The identification of the specific HLA-DR allele that presents the SSX4 (61-80) peptide (HLA-DR11) was determined through peptide presentation experiments using homozygous B-cell lines expressing individual patient HLA alleles. researchgate.net

Molecular and Cellular Biology Investigations

Molecular and cellular biology techniques provide a deeper understanding of the fundamental processes related to SSX4 protein function and its potential role in cancer. wustl.edubruker.comnih.gov While the provided information focuses heavily on the immunological aspects of the SSX4 (61-80) peptide, the broader context of SSX protein research involves these molecular approaches.

Protein-Protein Interaction Mapping

Understanding the proteins that interact with SSX4 is fundamental to deciphering its biological function. The SSX protein family is generally considered to be involved in transcriptional regulation, which is mediated by binding to other proteins. plos.org Several standard methods are utilized to map these protein-protein interactions.

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions in vivo. thermofisher.comwikipedia.orgdkfz.de The basic principle involves splitting a transcription factor into two separate domains: a DNA-binding domain (BD) and a transcriptional activation domain (AD). nih.gov The "bait" protein, such as SSX4, is fused to the BD, while potential interacting proteins, or "prey," are fused to the AD. dkfz.denih.gov If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene. nih.gov This activation provides a detectable signal, indicating an interaction. wikipedia.org While the Y2H system is a common method for identifying novel protein interactions, specific studies detailing its use to map the interactome of the SSX4 (61-80) fragment have not been prominently documented in the reviewed literature.

Co-immunoprecipitation (Co-IP) is a widely used technique to identify and validate protein-protein interactions within their native cellular environment. thermofisher.comactivemotif.com This method utilizes an antibody specific to a target protein (the "bait," e.g., SSX4) to pull it out of a cell lysate. ptglab.com Any proteins that are bound to the target protein in a complex will be pulled down as well. thermofisher.comnih.gov These co-precipitated proteins can then be identified using methods like Western blotting or mass spectrometry. activemotif.com The technique is particularly valuable for confirming interactions discovered through other means, like Y2H, and for studying complexes under physiological conditions. thermofisher.com While SSX proteins are known to interact with transcriptional repressors, specific Co-IP experimental data for the SSX4 (61-80) peptide is not detailed in the available research. plos.org

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. cytivalifesciences.comcriver.com In a typical SPR experiment, one interacting partner (the ligand, e.g., Protein SSX4 (61-80)) is immobilized on a sensor chip surface. criver.commercodia.com A solution containing the other partner (the analyte) is then flowed over the surface. cytivalifesciences.com Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. mtoz-biolabs.comwikipedia.org This allows for the quantitative measurement of binding kinetics (association and dissociation rates) and affinity. criver.com It is a highly sensitive method for characterizing direct interactions between purified molecules. cytivalifesciences.com

The pull-down assay is an in vitro method used to detect direct physical interactions between two or more proteins. chinbullbotany.com It is conceptually similar to Co-IP but typically uses a purified, tagged "bait" protein (e.g., a GST-tagged or His-tagged SSX4 protein) that is immobilized on affinity beads. This bait-bead complex is then incubated with a cell lysate or a solution containing the potential "prey" protein(s). nih.gov After washing away non-bound proteins, the proteins that have interacted with the bait are "pulled down" with the beads and can be identified by Western blot or mass spectrometry. nih.govresearchgate.net This method is crucial for verifying interactions and determining if they are direct. nih.gov

Table 1: Overview of Protein-Protein Interaction Methodologies

Technique Principle Type of Interaction Detected Key Advantages
Yeast Two-Hybrid (Y2H) Reconstitution of a functional transcription factor in yeast upon bait and prey interaction. nih.govIn vivo binary interactions. thermofisher.comHigh-throughput screening of libraries to find novel interactors.
Co-Immunoprecipitation (Co-IP) An antibody targets a protein of interest, pulling down its interaction partners from a cell lysate. activemotif.comIn vivo interactions within native protein complexes. thermofisher.comIdentifies physiologically relevant interactions in a cellular context.
Surface Plasmon Resonance (SPR) Detects changes in refractive index caused by molecules binding to an immobilized ligand on a sensor surface. cytivalifesciences.comIn vitro direct interactions. criver.comReal-time, label-free, quantitative data on binding affinity and kinetics. mercodia.com
Pull-Down Assay An immobilized, tagged "bait" protein captures interacting "prey" proteins from a solution. In vitro direct or complex interactions. chinbullbotany.comConfirms direct physical interactions; useful for purified proteins.
Surface Plasmon Resonance (SPR)

Gene Expression Profiling (e.g., DNA Microarray, RT-PCR)

Gene expression profiling techniques are used to determine the activity of thousands of genes simultaneously, providing a broad picture of cellular function. These methods have been applied to understand the regulatory roles of the SSX family of proteins. plos.org Research indicates that SSX proteins, including SSX4, act as transcriptional co-repressors. plos.org

DNA microarrays, for example, consist of a solid surface onto which thousands of known gene sequences are spotted. Labeled nucleic acids from a sample are hybridized to the microarray to measure the expression level of each gene. This technology has been instrumental in identifying various downstream genes that are targeted by the SS18-SSX fusion protein, which shares the SSX component. plos.org Studies have also noted significant up-regulation of the SSX4 gene in certain cancers, suggesting its potential role in tumorigenesis. researchgate.net Reverse Transcription Polymerase Chain Reaction (RT-PCR) is another sensitive technique used to quantify the expression levels of specific genes, such as SSX4, in various tumor samples. aai.org

Cellular Localization Studies (e.g., Fluorescence Microscopy)

Determining the subcellular location of a protein is critical to understanding its function. plos.orggoettingen-research-online.de Proteins of the SSX family, which includes SSX4, are known to be nuclear proteins. plos.orgaai.org This localization is consistent with their proposed role as transcriptional regulators. plos.org

Fluorescence microscopy is a key technique used for these studies. In this method, a protein of interest is tagged with a fluorescent molecule (e.g., Green Fluorescent Protein - GFP). When cells expressing this fusion protein are illuminated with light of a specific wavelength, the fluorescent tag emits light of a longer wavelength, allowing the protein's location to be visualized within the cell. plos.org This approach has been used to observe the characteristic speckled pattern of SS18-SSX fusion proteins within the nucleus. plos.org Such studies confirm that the operational domain of SSX4 is within the nucleus, where it can interact with chromatin and other nuclear factors to regulate gene expression.

Table 2: Summary of SSX4 Research Findings

Research Area Methodology Key Findings Related to SSX4 References
Immunogenicity T-Cell Reactivity AssayThe SSX4 (61-80) peptide is an active antigenic sequence recognized by CD4+ T cells in melanoma patients. aai.org
Gene Expression RT-PCR, DNA MicroarraySSX4 is expressed in various human tumors, including 25% of melanomas analyzed in one study, but not in normal adult somatic tissues. aai.org It is considered a transcriptional co-repressor. plos.org plos.orgaai.org
Cellular Localization Fluorescence Microscopy (inferred for SSX family)SSX family proteins are localized to the nucleus, consistent with a role in transcriptional regulation. plos.org

Biophysical and Structural Analysis of Peptides

Biophysical techniques are essential for understanding the relationship between the amino acid sequence of a peptide and its folded structure in a physiological environment. The conformation of a peptide is a key determinant of its interaction with other molecules and, consequently, its biological function.

Circular Dichroism (CD) spectroscopy is a non-destructive spectroscopic technique that is widely used to investigate the secondary structure of proteins and peptides in solution. nih.govgoogle.com The method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. nih.gov The peptide backbone, when folded into regular secondary structures like alpha-helices, beta-sheets, and turns, produces a characteristic CD spectrum.

The primary application of CD spectroscopy in peptide analysis is to determine the relative content of different secondary structural elements. tandfonline.com For instance, alpha-helical structures typically show negative bands around 222 nm and 208 nm and a positive band around 192 nm. tandfonline.com Beta-sheets exhibit a negative band around 218 nm and a positive band around 195 nm, while random coils are characterized by a strong negative band near 198 nm. tandfonline.com

Research Findings:

While SSX4 (61-80) has been identified as an active peptide in immunological studies, specific conformational studies using Circular Dichroism spectroscopy have not been detailed in publicly available research. aai.orgaacrjournals.org A hypothetical analysis of SSX4 (61-80) would involve dissolving the synthetic peptide in various solvent systems, mimicking different environments (e.g., aqueous buffer, membrane-mimicking environments), and recording its CD spectrum. The resulting data would reveal its predominant secondary structure and whether its conformation changes in response to environmental factors.

A typical data output from a CD spectroscopy experiment is a plot of molar ellipticity versus wavelength. This data can be further analyzed using deconvolution algorithms to estimate the percentage of each secondary structure type.

Table 1: Hypothetical Secondary Structure Content of a Peptide from CD Data

Secondary Structure Percentage (%)
α-Helix 15
β-Sheet 40
β-Turn 20

This table is illustrative and does not represent actual data for Protein SSX4 (61-80).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of proteins and peptides in solution at atomic resolution. google.com The method relies on the magnetic properties of atomic nuclei, most commonly ¹H, ¹³C, and ¹⁵N. By placing a sample in a strong magnetic field and perturbing it with radiofrequency pulses, NMR can provide detailed information about the chemical environment, proximity, and connectivity of atoms within the molecule.

For peptides, multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed. These experiments allow for the assignment of resonances to specific protons in the peptide sequence and the measurement of distances between protons that are close in space, even if they are far apart in the primary sequence. This network of distance restraints is then used to calculate a family of structures consistent with the experimental data.

Research Findings:

To date, no specific studies detailing the structural determination of the SSX4 (61-80) peptide using NMR spectroscopy have been published. Such an investigation would require the synthesis of an isotopically labeled (e.g., with ¹³C and ¹⁵N) peptide to enhance signal sensitivity and resolution. google.com The analysis would provide a detailed 3D model of the peptide's structure in solution, highlighting the spatial arrangement of its amino acid residues.

The outcome of an NMR structural analysis is typically represented by an ensemble of the 20-40 most energetically favorable structures that are in agreement with the experimental restraints. The precision of the structure is often described by the root-mean-square deviation (RMSD) among the ensemble of structures.

Table 2: Typical Structural Statistics from an NMR Structure Determination

Parameter Value
Number of Distance Restraints >200
Number of Dihedral Angle Restraints >20
RMSD for Backbone Atoms (Å) < 0.5

This table is illustrative of typical data from an NMR structural study and does not represent actual data for Protein SSX4 (61-80).

Advanced Research Directions and Theoretical Frameworks

Elucidating Detailed Molecular Mechanisms of Protein SSX4 (61-80) Activity

The primary function of the broader SSX protein family is understood to be in transcriptional repression. genecards.orgwikipedia.orgmycancergenome.org SSX proteins achieve this by interacting with other proteins that bind to DNA, as they lack a distinct DNA-binding domain themselves. nih.gov Research suggests that the SSX family, including SSX4, may interact with transcriptional repressors like the polycomb-group (PcG) proteins. nih.gov

The specific activity of the Protein SSX4 (61-80) fragment is intrinsically linked to its role as a T-cell epitope. aacrjournals.orgaai.org Studies have shown that this peptide, in the context of specific Human Leukocyte Antigen (HLA) molecules, can be recognized by CD4+ T cells, triggering an immune response. aacrjournals.orgaai.orgresearchgate.net For instance, research has identified that CD4+ T cells from melanoma patients can recognize the SSX4 (61-80) peptide. aai.org Another study demonstrated that this peptide is recognized by CD4+ T cells in an HLA-DR11-restricted manner. researchgate.net The molecular mechanism, therefore, is the presentation of this peptide by antigen-presenting cells (APCs) to T-helper cells, initiating a cascade of immune responses against tumor cells expressing the SSX4 protein.

Future research in this area will focus on:

High-resolution structural analysis: Determining the crystal structure of the Protein SSX4 (61-80) peptide in complex with various HLA molecules will provide precise insights into the molecular interactions that govern T-cell recognition.

T-cell receptor (TCR) engagement studies: Investigating the specific TCRs that bind to the SSX4 (61-80)-HLA complex will be crucial for understanding the potency and specificity of the immune response.

Signaling pathway analysis: Delineating the downstream signaling pathways activated in T-cells upon recognition of the SSX4 (61-80) epitope will help in understanding the quality and effectiveness of the anti-tumor immune response.

Comprehensive Mapping of Protein-Protein Interaction Networks

Understanding the broader context of Protein SSX4 (61-80) requires mapping the protein-protein interaction (PPI) networks of the full-length SSX4 protein. nih.gov While the SSX4 protein itself is known to function as a transcriptional repressor, its interactions with other proteins dictate its specific regulatory roles. genecards.orgmaayanlab.cloud

Yeast two-hybrid assays have revealed interactions between the C-terminal SSXRD domains of SSX1, SSX2, and SSX4 with the LIM-homeobox protein LHX4. nih.gov However, other interactions appear to be more specific. For example, RAB3IP interacts with the N-terminal region of SSX2 but not with SSX1, SSX3, or SSX4, suggesting distinct functional roles for different SSX family members. nih.gov

Interacting ProteinSSX Family Member(s)Interaction Domain on SSXPotential Function
LHX4SSX1, SSX2, SSX4C-terminal SSXRDTranscriptional Regulation
RAB3IPSSX2N-terminal (aa 25-80)GTPase Interaction
SSX2IPSSX2, SSX3N-terminal (aa 1-80)Novel Nuclear Function

Future research directions for mapping PPI networks include:

High-throughput screening: Employing techniques like co-immunoprecipitation followed by mass spectrometry to identify a broader range of SSX4 interaction partners in cancer cells. wikipedia.org

Network analysis: Using computational tools like STRING to analyze known and predicted PPIs to uncover functional modules and pathways involving SSX4. string-db.org

Dynamic interactome studies: Investigating how the SSX4 interactome changes in response to different cellular states and therapeutic interventions.

Development of Refined In Vitro and In Vivo Research Models

Advancing our understanding of Protein SSX4 (61-80) relies on the development of sophisticated research models.

In Vitro Models:

T-cell recognition assays: In vitro stimulation of CD4+ T cells with the SSX4 (61-80) peptide in the presence of autologous APCs is a fundamental technique. aacrjournals.orgaai.org The reactivity of T-cells is often assessed by measuring IFN-γ secretion. aacrjournals.orgaai.org

Antigen processing and presentation models: Using monocyte-derived dendritic cells (DCs) to process and present the full-length recombinant SSX-4 protein allows for the study of how the SSX4 (61-80) epitope is naturally generated and presented to T-cells. aai.orgresearchgate.net

3D tumor spheroids: Co-culturing T-cells with 3D tumor spheroids that express SSX4 can provide a more physiologically relevant model to study T-cell infiltration and tumor cell killing.

In Vivo Models:

Humanized mouse models: The development of mice engrafted with human immune system components is crucial for studying the efficacy and potential off-target effects of SSX4 (61-80)-based immunotherapies.

Tumor xenograft models: Implanting SSX4-expressing human tumor cells into immunodeficient mice, followed by the adoptive transfer of SSX4 (61-80)-specific T-cells, can be used to evaluate the anti-tumor activity of these cells.

Vaccine models: Animal models are essential for testing the immunogenicity and efficacy of peptide vaccines based on SSX4 (61-80).

Computational Modeling and Prediction of Peptide Behavior

Computational modeling offers powerful tools to predict and understand the behavior of Protein SSX4 (61-80). einsteinmed.edumdpi.com

Peptide-MHC binding prediction: Algorithms can predict the binding affinity of the SSX4 (61-80) peptide to various HLA alleles, helping to identify patient populations most likely to respond to an SSX4-targeted therapy.

Molecular dynamics simulations: These simulations can model the dynamic behavior of the peptide-MHC complex and its interaction with the TCR, providing insights into the stability and kinetics of this interaction. nih.gov

Protein structure prediction: Advanced tools can model the three-dimensional structure of the SSX4 protein, which can help in identifying other potential epitopes and understanding how the (61-80) region is accessible for processing. nih.govnih.gov

Computational ApproachApplication to Protein SSX4 (61-80)Potential Outcome
Peptide-MHC Binding PredictionPredicting binding to different HLA allelesPatient stratification for clinical trials
Molecular Dynamics SimulationsSimulating peptide-MHC-TCR interactionUnderstanding immune recognition and stability
Protein Structure PredictionModeling the full-length SSX4 proteinIdentifying novel epitopes

Integration with Systems Biology Approaches to Understand Broader Contextual Roles

A systems biology approach integrates large-scale datasets from genomics, proteomics, and other 'omics' fields to build a holistic understanding of the biological system. wikipedia.orgnih.gov Applying this to Protein SSX4 (61-80) research means moving beyond the single peptide to understand its role within the complex network of the tumor microenvironment and the host immune system. frontiersin.org

Multi-omics data integration: By combining data on gene expression (transcriptomics), protein levels (proteomics), and metabolic states (metabolomics) from SSX4-expressing tumors, researchers can build comprehensive models of the cellular pathways affected by SSX4. nih.govfrontiersin.org

Network-based drug discovery: Systems biology models can be used to identify key nodes in the SSX4-associated network that could be targeted with other therapies in combination with an SSX4 (61-80)-based immunotherapy. nih.gov

Predictive modeling of immune response: Integrating data on the patient's immune cell repertoire, HLA type, and tumor characteristics can lead to predictive models of who will respond to an SSX4-targeted vaccine or T-cell therapy. frontiersin.org

The ultimate goal of these advanced research directions is to translate the basic understanding of Protein SSX4 (61-80) as an immune target into effective and personalized cancer therapies.

Q & A

Basic: What experimental methods are recommended for detecting SSX4 (61-80) in cellular or tissue samples?

To detect SSX4 (61-80), use polyclonal antibodies validated for specificity via Western blotting or immunohistochemistry (IHC). Ensure antibody validation includes:

  • Negative controls (e.g., SSX4-knockout cell lines or tissues lacking SSX4 expression).
  • Competition assays with the SSX4 (61-80) peptide to confirm binding specificity.
  • Cross-reactivity checks against other SSX family members (e.g., SSX1, SSX2) due to high homology .
    For quantitative analysis, pair with mass spectrometry (MS) using isotopically labeled peptides as internal standards. Report antibody dilution ratios, blocking buffers, and imaging parameters to ensure reproducibility .

Basic: What is the functional significance of SSX4 (61-80) in synovial sarcoma pathogenesis?

SSX4 (61-80) is part of the SSX4 protein , which participates in the t(X;18) chromosomal translocation forming the SS18-SSX4 fusion oncoprotein. This fusion disrupts chromatin remodeling by hijacking SWI/SNF and Polycomb complexes, leading to dysregulated transcription of oncogenic pathways. The 61-80 region may contribute to nuclear localization or protein-protein interactions critical for oncogenesis. Functional studies using siRNA knockdown in synovial sarcoma cell lines can clarify its role .

Advanced: How to design experiments to resolve contradictory data on SSX4 (61-80)'s role in immune response modulation?

Conflicting reports on SSX4’s immunogenicity may arise from:

  • Variability in sample types (e.g., tumor vs. healthy tissues).
  • Epitope masking due to post-translational modifications.
    Methodological recommendations :
    • Use HLA-matched patient-derived T-cells in ELISpot assays to test SSX4 (61-80)-specific immune activation.
    • Include peptide-MHC stability assays to assess antigen presentation efficiency.
    • Control for tumor microenvironment factors (e.g., immunosuppressive cytokines) using co-culture systems .
      Statistical analysis should account for cohort heterogeneity (e.g., ANOVA with post-hoc corrections) .

Advanced: What are the challenges in crystallizing SSX4 (61-80) for structural studies, and how can they be addressed?

The SSX4 (61-80) peptide’s intrinsic disorder and hydrophobic patches complicate crystallization. Strategies include:

  • Fusion tags : Link to maltose-binding protein (MBP) or GST to enhance solubility.
  • Chemical modification : Acetylation/amidation of termini to stabilize charges.
  • Cryo-EM : Alternative to X-ray crystallography for resolving flexible regions.
    Validate structural models with NMR spectroscopy or hydrogen-deuterium exchange mass spectrometry (HDX-MS) .

Basic: Which model systems are suitable for studying SSX4 (61-80) in vitro and in vivo?

  • In vitro : Use synovial sarcoma cell lines (e.g., SYO-1, HS-SY-II) endogenously expressing SSX4. CRISPR/Cas9 editing can generate SSX4 (61-80)-specific mutants .
  • In vivo : Xenograft models in immunodeficient mice (NSG or NOG strains) with patient-derived tumor cells. Monitor tumor growth via bioluminescence and validate SSX4 expression post-harvest .
    For immune response studies, humanized mouse models with engrafted HLA-matched immune cells are preferred .

Advanced: How to reconcile discrepancies in SSX4 (61-80) expression levels across transcriptomic datasets?

Discrepancies may stem from:

  • Batch effects in RNA-seq data normalization.
  • Alternative splicing of SSX4 transcripts.
    Solutions :
    • Re-analyze raw sequencing data with uniform pipelines (e.g., STAR alignment + DESeq2 normalization).
    • Validate via Nanostring nCounter or ddPCR for absolute quantification.
    • Check for cross-hybridization in microarrays using BLAST against SSX paralogs .

Advanced: What are the implications of post-translational modifications (PTMs) on SSX4 (61-80) function?

Potential PTMs (e.g., phosphorylation, SUMOylation) in the 61-80 region could modulate:

  • Subcellular localization : Use immunofluorescence with phospho-specific antibodies.
  • Protein interactions : Perform co-IP/MS in HEK293T cells overexpressing wild-type or PTM-mutant SSX4.
  • Transcriptional activity : Luciferase reporter assays with SSX4-responsive promoters (e.g., SOX2 or MYC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.